L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methotrexate-d3 Dimethyl Ester is a deuterated esterified form of Methotrexate, which is an antineoplastic and antirheumatic agent. This compound is a folic acid antagonist and is used primarily for research purposes . The deuterium atoms in Methotrexate-d3 Dimethyl Ester replace hydrogen atoms, making it useful in various scientific studies, particularly in understanding metabolic pathways and drug interactions .
Preparation Methods
The preparation of Methotrexate-d3 Dimethyl Ester typically involves the deuteration of Methotrexate. One common method is to react Methotrexate with sodium deuteride in methyl formate, resulting in the deuterated compound . This process ensures the incorporation of deuterium atoms, which are essential for its application in research.
Chemical Reactions Analysis
Methotrexate-d3 Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methotrexate-d3 Dimethyl Ester has a wide range of scientific research applications:
Mechanism of Action
Methotrexate-d3 Dimethyl Ester exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase . This inhibition prevents cell division and suppresses inflammation, making it useful in the treatment of various cancers and inflammatory diseases .
Comparison with Similar Compounds
Methotrexate-d3 Dimethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed metabolic studies. Similar compounds include:
Methotrexate: The non-deuterated form, widely used in cancer and inflammatory disease treatment.
Aminopterin: An older folic acid antagonist with similar properties but less stability.
Methotrexate Polyglutamates: Metabolites of Methotrexate that have enhanced cellular retention and efficacy.
Methotrexate-d3 Dimethyl Ester stands out due to its specific use in research applications, particularly in understanding the detailed mechanisms of Methotrexate and its interactions within biological systems .
Properties
Molecular Formula |
C22H26N8O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1/i1D3 |
InChI Key |
DIQFVFAFHNQUTG-VSLDJYOXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.